molecular formula C26H30O10 B12305139 10-hydroxy-7-(2-hydroxy-5-oxo-2H-furan-4-yl)-1,8,12,17,17-pentamethyl-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icos-13-ene-5,15,20-trione

10-hydroxy-7-(2-hydroxy-5-oxo-2H-furan-4-yl)-1,8,12,17,17-pentamethyl-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icos-13-ene-5,15,20-trione

Cat. No.: B12305139
M. Wt: 502.5 g/mol
InChI Key: JIAPMSWYQSGTCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

21,23-Dihydro-23-hydroxy-21-oxozapoterin is a naturally occurring compound isolated from the aerial parts of Clausena excavata Burm. f. It is a white to pale yellow solid that is stable under normal conditions but may decompose under high temperatures or strong acidic or basic conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 21,23-Dihydro-23-hydroxy-21-oxozapoterin can vary depending on the specific requirements. A common method involves chemical synthesis through a series of organic reactions that convert the starting materials into the target product .

Industrial Production Methods: Industrial production methods for 21,23-Dihydro-23-hydroxy-21-oxozapoterin typically involve large-scale chemical synthesis. This process includes the use of various organic solvents and reagents under controlled conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 21,23-Dihydro-23-hydroxy-21-oxozapoterin undergoes several types of chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve specific temperatures, pressures, and pH levels to optimize the reaction rates and yields .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols .

Scientific Research Applications

21,23-Dihydro-23-hydroxy-21-oxozapoterin has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 21,23-Dihydro-23-hydroxy-21-oxozapoterin involves its interaction with specific molecular targets and pathways. It is known to inhibit the production of nitric oxide by macrophages, which plays a role in its anti-inflammatory effects. The compound may also interact with other cellular pathways to exert its biological activities .

Comparison with Similar Compounds

  • 21,23-Dihydro-21-hydroxy-23-oxonomilin
  • 21,23-Dihydro-23-methoxy-21-oxonomilin
  • 21,23-Dihydro-21-hydroxy-23-oxonomilinic acid methyl ester
  • 21,23-Dihydro-23-methoxy-21-oxolimonin
  • 21,23-Dihydro-21-oxolimonin

Comparison: 21,23-Dihydro-23-hydroxy-21-oxozapoterin is unique due to its specific molecular structure and the presence of both hydroxyl and oxo groups. This structural uniqueness contributes to its distinct chemical reactivity and biological activities compared to similar compounds .

Properties

IUPAC Name

10-hydroxy-7-(2-hydroxy-5-oxo-2H-furan-4-yl)-1,8,12,17,17-pentamethyl-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icos-13-ene-5,15,20-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30O10/c1-22(2)13-9-14(28)25(5)17(23(13,3)7-6-15(29)35-22)12(27)10-24(4)18(11-8-16(30)33-20(11)31)34-21(32)19-26(24,25)36-19/h6-8,12-13,16-19,27,30H,9-10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIAPMSWYQSGTCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC(=O)C3(C(C2(C=CC(=O)O1)C)C(CC4(C35C(O5)C(=O)OC4C6=CC(OC6=O)O)C)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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